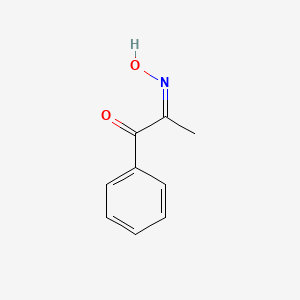
7-Quinolinol hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Quinolinol hydrate: , also known as quinolin-7-ol, is an organic compound derived from the heterocyclic aromatic compound quinoline. It is a colorless crystalline solid that is soluble in water and organic solvents. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 7-Quinolinol hydrate can be achieved through several methods. One common approach involves the reaction of 3-(tosylamino)phenol with acrolein in a four-stage one-pot method. This method involves the addition of reagents and changing the temperature without isolating the intermediates .
Industrial Production Methods:
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic systems and solvent-free reaction conditions to enhance efficiency and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions:
7-Quinolinol hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield different hydrogenated quinoline compounds.
Substitution: It can undergo substitution reactions with alkyl halides, thiols, and other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, aryl thiols, and diselenides are commonly employed.
Major Products:
The major products formed from these reactions include various quinoline derivatives, hydrogenated quinolines, and substituted quinolines .
Aplicaciones Científicas De Investigación
Chemistry:
7-Quinolinol hydrate is used as a building block in the synthesis of complex organic molecules. It serves as a precursor for the preparation of various heterocyclic compounds with potential biological activities .
Biology:
In biological research, this compound is used as a chelating agent to study metal ion interactions in biological systems. It is also employed in the development of fluorescent probes for imaging applications .
Medicine:
This compound has shown potential in medicinal chemistry as a scaffold for drug development. It exhibits antimicrobial, antifungal, and anticancer activities, making it a valuable candidate for therapeutic applications .
Industry:
In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable complexes with metal ions makes it useful in various industrial processes .
Mecanismo De Acción
The mechanism of action of 7-Quinolinol hydrate involves its ability to chelate metal ions, which plays a crucial role in its biological activities. By binding to metal ions, it can inhibit the activity of metalloenzymes and disrupt metal-dependent processes in cells. This chelation mechanism is particularly important in its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Similar to 7-Quinolinol hydrate, 8-hydroxyquinoline is a chelating agent with diverse biological activities.
4-Hydroxyquinoline: Another related compound with significant pharmaceutical and biological activities.
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness:
This compound is unique due to its specific position of the hydroxyl group on the quinoline ring, which influences its chemical reactivity and biological activity. This positional difference can lead to variations in the compound’s ability to form complexes with metal ions and its overall efficacy in various applications .
Propiedades
Fórmula molecular |
C9H9NO2 |
|---|---|
Peso molecular |
163.17 g/mol |
Nombre IUPAC |
quinolin-7-ol;hydrate |
InChI |
InChI=1S/C9H7NO.H2O/c11-8-4-3-7-2-1-5-10-9(7)6-8;/h1-6,11H;1H2 |
Clave InChI |
SHTXMWPMBLGPPQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)O)N=C1.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)

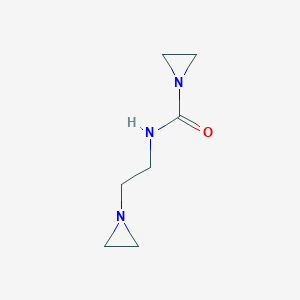

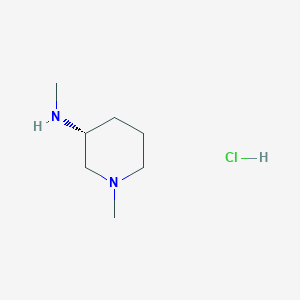
![2H-Oxazolo[4,5-g]indazole](/img/structure/B11917863.png)
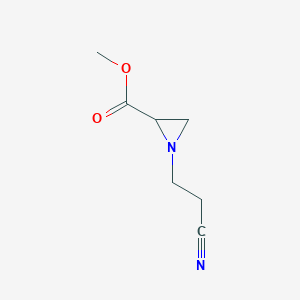
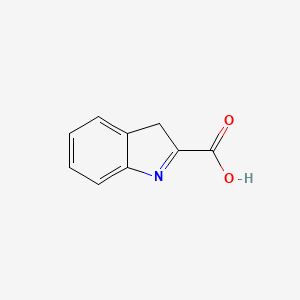
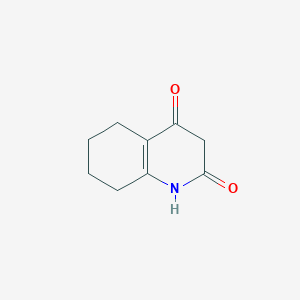
![2-Methylimidazo[1,2-a]pyridine-3,8-diol](/img/structure/B11917888.png)


